![molecular formula C6H5N3O B3022059 5H-Pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 39455-99-7](/img/structure/B3022059.png)
5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Übersicht
Beschreibung
5H-Pyrrolo[3,2-d]pyrimidin-4-ol is an organic compound belonging to the class of pyrrolopyrimidines. These compounds are characterized by a pyrrole ring fused to a pyrimidine ring.
Vorbereitungsmethoden
The synthesis of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol typically involves multiple steps. One efficient method includes the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. This intermediate then undergoes further reactions to construct the annellated pyrrolo ring, resulting in the formation of this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
5H-Pyrrolo[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
1.1 Mechanism of Action
Research indicates that derivatives of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol exhibit potent antiproliferative effects against various cancer cell lines. A study demonstrated that N-5 substituted pyrrolo[3,2-d]pyrimidines can significantly inhibit the proliferation of CCRF-CEM leukemia cells, with some compounds showing up to a seven-fold increase in activity compared to controls . The structural modifications at the N5 position were found to enhance potency while reducing toxicity, suggesting a promising avenue for developing selective anticancer agents.
1.2 Case Studies
A notable example is the compound 5k, which was evaluated for its effects on HepG2 liver cancer cells. The results indicated that treatment with 5k led to an increased percentage of apoptotic cells and altered cell cycle distribution, specifically increasing the G0-G1 phase population while decreasing S and G2/M phases. This suggests that 5k induces apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Kinase Inhibition
2.1 Targeting Kinases
This compound derivatives have been identified as inhibitors of various kinases involved in tumor growth and progression. For instance, compounds derived from this scaffold have shown strong inhibitory activity against vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) kinases. One study reported a urea derivative that exhibited potent inhibition against FGFR1 and VEGFR2 kinases, indicating its potential as a therapeutic agent for cancers driven by these pathways .
2.2 Structure-Activity Relationship (SAR)
The SAR studies conducted on these compounds have revealed critical insights into their binding interactions with target kinases. For example, computational modeling suggested specific binding modes that enhance inhibitory efficacy against RET kinases, which are implicated in various malignancies . This information is crucial for optimizing lead compounds for clinical development.
Pharmacological Studies
3.1 Cellular Pharmacodynamics
Pharmacodynamic studies have shown that novel pyrrolo[3,2-d]pyrimidine inhibitors can effectively modulate cellular pathways associated with tumor growth. In vitro assays have demonstrated that these compounds can inhibit the phosphorylation of key substrates involved in oncogenic signaling pathways, providing a basis for their use in targeted cancer therapies .
3.2 In Vivo Efficacy
Recent advancements include evaluating the in vivo efficacy of these compounds in animal models of cancer. These studies aim to assess not only the anticancer effects but also the pharmacokinetic profiles and potential side effects associated with long-term administration of pyrrolo[3,2-d]pyrimidine derivatives.
Summary and Future Directions
Wirkmechanismus
The mechanism of action of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to the induction of apoptosis in cancer cells by affecting pathways involving proapoptotic proteins like caspase-3 and Bax .
Vergleich Mit ähnlichen Verbindungen
5H-Pyrrolo[3,2-d]pyrimidin-4-ol can be compared with other pyrrolopyrimidine derivatives, such as:
Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory properties.
Pyrazolo[3,4-d]pyrimidine: Another scaffold used in the development of kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Used in designing CDK2 inhibitors. The uniqueness of this compound lies in its specific structural features and the potential for diverse functionalization, making it a versatile scaffold in medicinal chemistry.
Biologische Aktivität
5H-Pyrrolo[3,2-d]pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological mechanisms, pharmacological effects, and potential therapeutic applications based on recent research findings.
Target Enzymes
The primary target of this compound is Adenine phosphoribosyltransferase (APRT) , which plays a crucial role in the purine salvage pathway. By inhibiting APRT, this compound disrupts nucleotide synthesis, which is vital for DNA and RNA production.
Biochemical Pathways
In addition to affecting APRT, this compound has been shown to inhibit kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . These kinases are critical in cell signaling pathways related to proliferation and angiogenesis, indicating the compound's potential as an anticancer agent.
Pharmacological Effects
Antiproliferative Activity
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study identified a derivative with an IC50 value of 3.0 µM against T-cells while showing selectivity over B-cells. Additionally, studies on halogenated variants revealed their effectiveness against multiple cancer types, with low micromolar EC50 values indicating potent activity .
Case Studies
-
T-cell Selective Immunosuppression
A derivative known as CI-972 was synthesized and evaluated for its inhibitory activity against Purine Nucleoside Phosphorylase (PNP), crucial for T-cell function. The compound demonstrated selective cytotoxicity towards T-cells with minimal effects on B-cells, highlighting its potential in immunosuppressive therapies. -
Cytotoxicity Against Cancer Cell Lines
The compound's derivatives were tested against various cancer cell lines including HepG2. Flow cytometry analysis indicated that treatment with specific derivatives led to an increase in apoptotic cells and alterations in cell cycle distribution, suggesting effective antiproliferative action .
Property | Description |
---|---|
Stability | Stable under physiological conditions, allowing for sustained biological activity. |
Subcellular Localization | Primarily localized in the cytoplasm where it interacts with various enzymes. |
Interaction with Enzymes | Modulates activities of APRT and kinases involved in nucleotide metabolism and signaling pathways. |
Eigenschaften
IUPAC Name |
3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMXUDUWVFWJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971989 | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5655-01-6 | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.